Cas no 1287218-03-4 (2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide)
![2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide structure](https://www.kuujia.com/scimg/cas/1287218-03-4x500.png)
2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide Chemical and Physical Properties
Names and Identifiers
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- 2-[4-Methoxy-2-(methoxymethoxy)-phenyl]ethanethioamide
- 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide
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- MDL: MFCD16622258
- Inchi: 1S/C11H15NO3S/c1-13-7-15-10-6-9(14-2)4-3-8(10)5-11(12)16/h3-4,6H,5,7H2,1-2H3,(H2,12,16)
- InChI Key: JQERLHRBLKGDPV-UHFFFAOYSA-N
- SMILES: S=C(CC1C=CC(=CC=1OCOC)OC)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 225
- Topological Polar Surface Area: 85.8
2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB540911-250mg |
2-(4-Methoxy-2-(methoxymethoxy)phenyl)ethanethioamide; . |
1287218-03-4 | 250mg |
€191.60 | 2024-08-02 | ||
abcr | AB540911-100mg |
2-(4-Methoxy-2-(methoxymethoxy)phenyl)ethanethioamide; . |
1287218-03-4 | 100mg |
€146.10 | 2024-08-02 | ||
Ambeed | A166838-1g |
2-(4-Methoxy-2-(methoxymethoxy)phenyl)ethanethioamide |
1287218-03-4 | 97% | 1g |
$189.0 | 2024-04-24 | |
abcr | AB540911-1 g |
2-(4-Methoxy-2-(methoxymethoxy)phenyl)ethanethioamide; . |
1287218-03-4 | 1g |
€330.80 | 2022-08-31 | ||
abcr | AB540911-500mg |
2-(4-Methoxy-2-(methoxymethoxy)phenyl)ethanethioamide; . |
1287218-03-4 | 500mg |
€224.80 | 2023-09-01 | ||
abcr | AB540911-1g |
2-(4-Methoxy-2-(methoxymethoxy)phenyl)ethanethioamide; . |
1287218-03-4 | 1g |
€319.10 | 2024-08-02 | ||
abcr | AB540911-10g |
2-(4-Methoxy-2-(methoxymethoxy)phenyl)ethanethioamide; . |
1287218-03-4 | 10g |
€1502.90 | 2024-08-02 | ||
abcr | AB540911-5g |
2-(4-Methoxy-2-(methoxymethoxy)phenyl)ethanethioamide; . |
1287218-03-4 | 5g |
€920.10 | 2024-08-02 |
2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide Related Literature
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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5. Caper tea
Additional information on 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide
Research Briefing on 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide (CAS: 1287218-03-4)
In recent years, the compound 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide (CAS: 1287218-03-4) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
The compound, characterized by its unique thioamide functional group and methoxymethoxy-substituted phenyl ring, has been investigated for its role as a precursor or intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of novel enzyme inhibitors, particularly targeting pathways involved in inflammation and cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating the activity of key kinases implicated in tumor growth.
From a synthetic chemistry perspective, advancements in the preparation of 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide have been reported, with improved yields and purity. Researchers have optimized reaction conditions to minimize byproducts, as detailed in a recent Organic Process Research & Development article. These methodological improvements are critical for scaling up production for preclinical and clinical studies.
Pharmacological evaluations have revealed promising results. In vitro assays indicate that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines while sparing normal cells. Mechanistic studies suggest that these effects are mediated through the induction of apoptosis and inhibition of angiogenesis. However, further in vivo studies are required to validate these findings and assess potential toxicity profiles.
Looking ahead, the potential applications of 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide extend beyond oncology. Preliminary data suggest its derivatives may have utility in treating neurodegenerative diseases by targeting protein misfolding pathways. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore these possibilities, with several patents filed in the past year.
In conclusion, 2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide represents a versatile scaffold in drug discovery. While current research is promising, additional studies are needed to fully elucidate its therapeutic potential and optimize its pharmacological properties. This compound continues to be an area of active investigation, with new findings expected to emerge in the coming years.
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